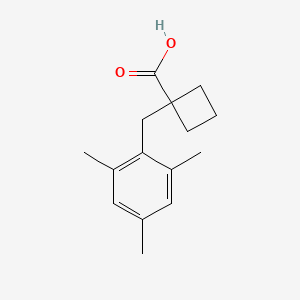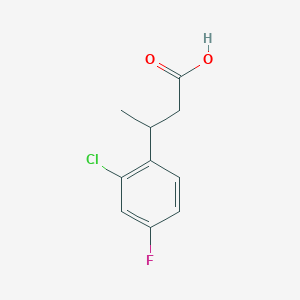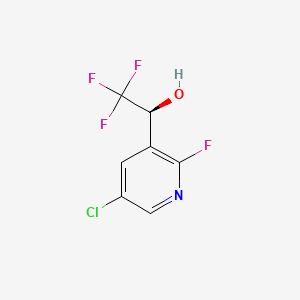
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol: is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and a trifluoromethyl group attached to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluoropyridine and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of trifluoroacetaldehyde to the pyridine ring.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under aprotic solvent conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and durability.
Mecanismo De Acción
The mechanism of action of (1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the pyridine ring, along with the trifluoromethyl group, contributes to its enhanced stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H4ClF4NO |
|---|---|
Peso molecular |
229.56 g/mol |
Nombre IUPAC |
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H4ClF4NO/c8-3-1-4(6(9)13-2-3)5(14)7(10,11)12/h1-2,5,14H/t5-/m0/s1 |
Clave InChI |
ASHYFYFIGVPZPP-YFKPBYRVSA-N |
SMILES isomérico |
C1=C(C=NC(=C1[C@@H](C(F)(F)F)O)F)Cl |
SMILES canónico |
C1=C(C=NC(=C1C(C(F)(F)F)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


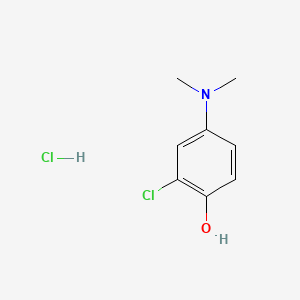
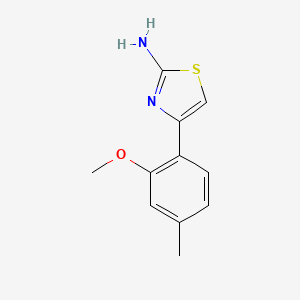
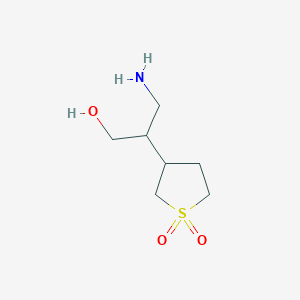
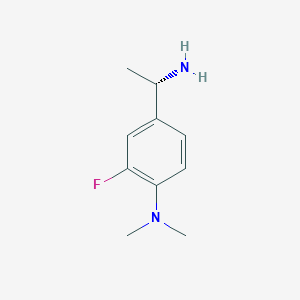
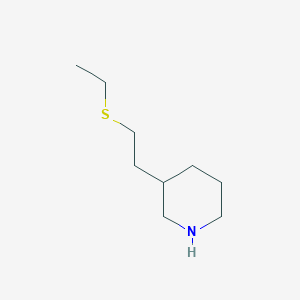
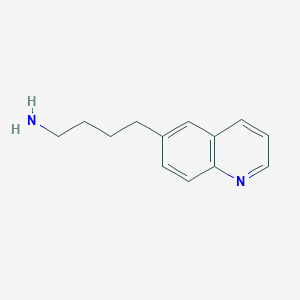
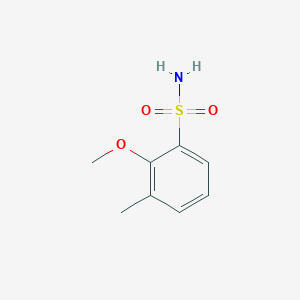
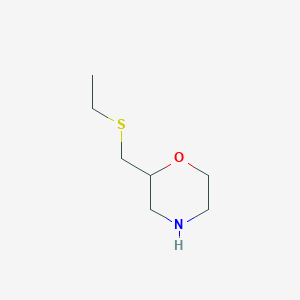
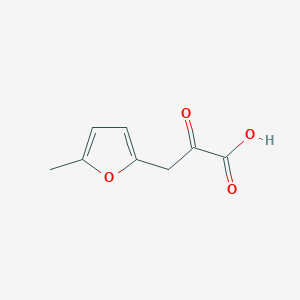
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
